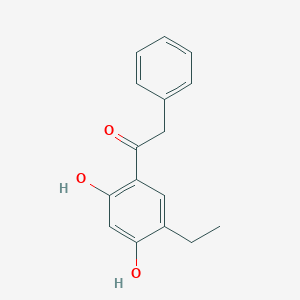![molecular formula C13H10N2O3S B5856647 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone CAS No. 62127-98-4](/img/structure/B5856647.png)
1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone, also known as NTME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NTME is a yellow crystalline powder that has a molecular formula of C13H9N3O3S. In
Mecanismo De Acción
The mechanism of action of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, a limitation of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, future research could focus on improving the solubility of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone involves the reaction of 2-nitrothiophene with aniline in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ethanone to obtain 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone. The yield of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has also been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
1-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-9(16)10-2-4-11(5-3-10)14-8-12-6-7-13(19-12)15(17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPEVPMZCICME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354872 |
Source


|
| Record name | Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
CAS RN |
62127-98-4 |
Source


|
| Record name | Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)
![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)